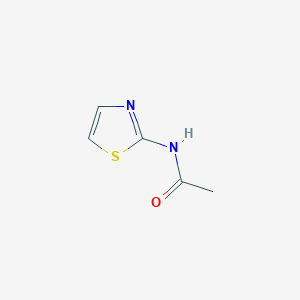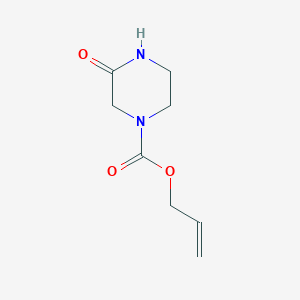
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate, also known as POC, is a chemical compound that has gained significant attention in the field of scientific research. POC is a derivative of the natural product fumagillin, which has been used for the treatment of various diseases such as cancer and arthritis. POC has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of a specific enzyme called methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting MetAP2, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is thought to disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemische Und Physiologische Effekte
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to have a number of biochemical and physiological effects. In animal models, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to reduce tumor growth and inflammation. It has also been found to have an effect on the immune system, modulating the activity of immune cells. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. One area of interest is the development of new therapeutic agents based on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate as a lead compound for the development of new anti-inflammatory and anti-tumor agents. Another area of interest is the investigation of the mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are working to better understand how Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate inhibits MetAP2 and how this leads to its anti-inflammatory and anti-tumor effects. Finally, there is interest in investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate can be synthesized by the reaction of fumagillin with propargylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in high yield and purity. The synthesis of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been optimized to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new anti-inflammatory and anti-tumor agents. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
156440-97-0 |
|---|---|
Produktname |
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
prop-2-enyl 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-13-8(12)10-4-3-9-7(11)6-10/h2H,1,3-6H2,(H,9,11) |
InChI-Schlüssel |
LYQQSNCMRCZZIS-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
Kanonische SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



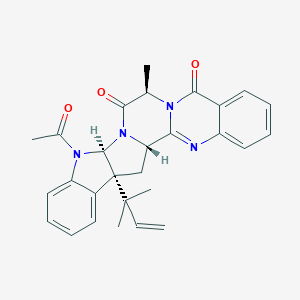

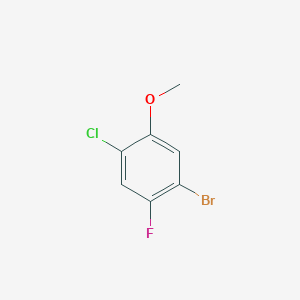
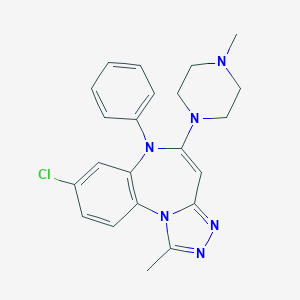
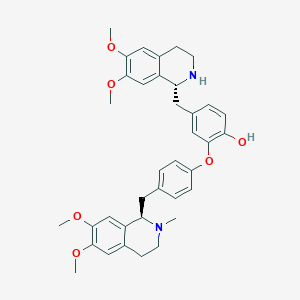
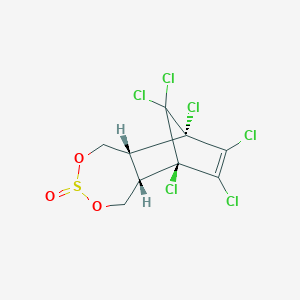
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
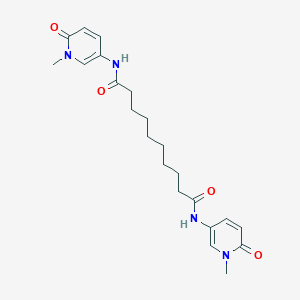
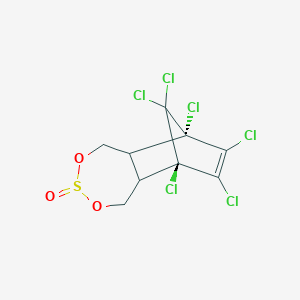
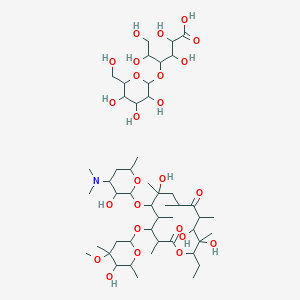
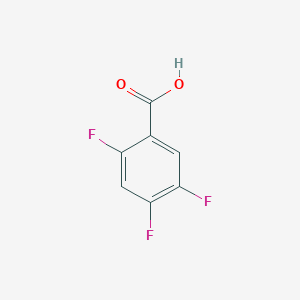
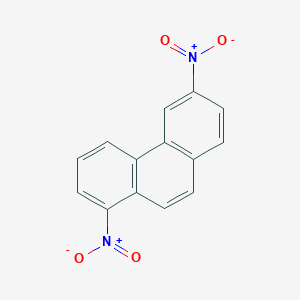
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
